4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene
Description
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is an organic compound with the molecular formula C₉H₁₀BrClS. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a chlorothiophene moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H10BrClS |
|---|---|
Molecular Weight |
265.60 g/mol |
IUPAC Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]-2-chlorothiophene |
InChI |
InChI=1S/C9H10BrClS/c10-6-9(1-2-9)4-7-3-8(11)12-5-7/h3,5H,1-2,4,6H2 |
InChI Key |
VOEMVNIFLCRAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC(=C2)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et₃N) in the presence of ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromomethyl ketone intermediate, which undergoes further cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl and chlorothiophene moieties contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methyl-1,3-thiazole: Similar structure but with a thiazole ring instead of thiophene.
Cyclopropylmethyl bromide: Lacks the chlorothiophene moiety, simpler structure.
Uniqueness
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is unique due to the presence of both a cyclopropyl ring and a chlorothiophene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Biological Activity
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is an organic compound featuring a thiophene ring, which is notable for its potential applications in medicinal chemistry and material science. The structural characteristics of this compound, particularly the presence of bromomethyl and chlorothiophene moieties, suggest significant biological activity through various mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 265.60 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.60 g/mol |
| IUPAC Name | This compound |
| InChI Key | LZUWLUPMRWCBOW-UHFFFAOYSA-N |
| SMILES | C1CC1(CC2=C(C=CS2)Cl)CBr |
The biological activity of this compound is primarily attributed to the electrophilic nature of the bromomethyl group, which can form covalent bonds with nucleophilic sites in biomolecules. This interaction may lead to modifications in the structure and function of proteins or enzymes, potentially altering their activity.
Potential Mechanisms Include:
- Nucleophilic Attack: The bromomethyl group can react with nucleophiles in biological systems, leading to covalent modifications.
- Binding Affinity Modulation: The cyclopropyl group may influence the compound's binding affinity towards specific biological targets, enhancing its efficacy in therapeutic applications.
Biological Activity Studies
Research into the biological activity of this compound has revealed its potential as a therapeutic agent. Here are some key findings from recent studies:
- Antimicrobial Activity: Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, making them candidates for further exploration in treating infections.
- Anticancer Potential: The electrophilic nature of the bromomethyl group suggests possible interactions with cancer cell pathways, indicating potential anticancer activity.
Case Studies
Several case studies have investigated the biological effects of thiophene derivatives, including those similar to this compound:
-
Study on Anticancer Activity:
- Researchers evaluated a series of thiophene derivatives for their ability to inhibit cancer cell proliferation. Results indicated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines.
- Findings: Compounds demonstrated IC50 values ranging from 5 to 20 µM, indicating promising anticancer properties.
-
Evaluation of Antimicrobial Effects:
- A comparative study assessed the antimicrobial efficacy of several thiophene derivatives against common pathogens.
- Results: The tested compounds exhibited minimum inhibitory concentrations (MICs) between 10 and 50 µg/mL against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
